2,5-Dimethoxy-4-isopropoxyphenethylamine
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Overview
Description
2,5-Dimethoxy-4-isopropoxyphenethylamine is a nitrogen-containing organic compound with the chemical formula C₁₃H₂₁NO₃. It belongs to the class of 2,5-dimethoxyphenethylamine derivatives, which are known for their psychoactive properties. This compound was first synthesized by Alexander Shulgin and is a structural isomer of 4-isopropoxy-3,5-dimethoxyphenethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-4-isopropoxyphenethylamine typically involves several steps:
Friedel-Crafts Reaction: 4-dimethoxybenzene reacts with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone.
Amination: The intermediate product undergoes amination with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.
Reduction: Finally, the alpha-amino-2,5-dimethoxyacetophenone is reduced to produce 2,5-dimethoxyphenethylamine
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and cost-effective. The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-4-isopropoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Dimethoxy-4-isopropoxyphenethylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its interaction with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and subsequent psychoactive effects. The molecular pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades .
Comparison with Similar Compounds
- 2,5-Dimethoxy-4-ethylamphetamine
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2,5-Dimethoxy-4-propylphenethylamine
Comparison: 2,5-Dimethoxy-4-isopropoxyphenethylamine is unique due to its specific substitution pattern, which influences its receptor binding affinity and psychoactive properties. Compared to its analogs, it has distinct pharmacological profiles and effects .
Properties
CAS No. |
952006-65-4 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI Key |
KAKXJLWAEMHHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)OC)CCN)OC |
Origin of Product |
United States |
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